Cas no 1553370-22-1 (2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine)

2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1968807
- 2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine
- 1553370-22-1
- 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine
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- Inchi: 1S/C9H11ClFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3
- InChI Key: VRGOZEOCAOSFOI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(CN)F)OC
Computed Properties
- Exact Mass: 203.0513198g/mol
- Monoisotopic Mass: 203.0513198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 1.8
2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968807-0.25g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 0.25g |
$1078.0 | 2023-06-04 | ||
Enamine | EN300-1968807-0.5g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 0.5g |
$1124.0 | 2023-06-04 | ||
Enamine | EN300-1968807-0.05g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 0.05g |
$983.0 | 2023-06-04 | ||
Enamine | EN300-1968807-0.1g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 0.1g |
$1031.0 | 2023-06-04 | ||
Enamine | EN300-1968807-5.0g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1968807-1.0g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1968807-10.0g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1968807-2.5g |
2-(5-chloro-2-methoxyphenyl)-2-fluoroethan-1-amine |
1553370-22-1 | 2.5g |
$2295.0 | 2023-06-04 |
2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine
Introduction to 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS No. 1553370-22-1)
2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine, identified by its CAS number 1553370-22-1, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and methoxy substituents on the phenyl ring, combined with a fluoro group on the ethyl chain, contributes to its unique chemical properties and reactivity.
The compound's structure is characterized by a benzene ring substituted at the 5-position with a chlorine atom and at the 2-position with a methoxy group. This arrangement creates a highly functionalized aromatic system that can interact with biological targets in diverse ways. The introduction of a fluorine atom at the 2-position of the ethyl chain further enhances its pharmacological potential by influencing metabolic stability and binding affinity.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic resistance. The fluorine atom in 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine is particularly noteworthy, as it can modulate the electronic properties of the molecule, thereby affecting its interactions with biological receptors. This has led to extensive research into its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of a halogenated aromatic precursor, followed by nucleophilic substitution reactions to introduce the methoxy and fluoro groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The pharmacological profile of 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine has been explored in various preclinical studies. Its structural features suggest potential activity against a range of biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings indicate that this compound may exhibit anti-inflammatory properties, making it a promising candidate for further investigation in treating chronic inflammatory diseases.
One of the most compelling aspects of this compound is its ability to modulate protein-protein interactions. The combination of chloro, methoxy, and fluoro substituents creates a scaffold that can interact with specific residues on target proteins, altering their conformation and function. This has implications for developing drugs that can selectively inhibit disease-causing pathways without affecting normal cellular processes.
The role of computational chemistry in understanding the behavior of 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities, metabolic stability, and other pharmacokinetic parameters. These predictions guide experimental design and help optimize the compound's properties for therapeutic use.
In conclusion, 2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS No. 1553370-22-1) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of substituents and its potential biological activities make it a valuable asset in medicinal chemistry research. As our understanding of drug design continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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